2-Methylpent-4-yn-2-amine hydrochloride
CAS No.: 2225146-33-6
Cat. No.: VC5112740
Molecular Formula: C6H12ClN
Molecular Weight: 133.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225146-33-6 |
|---|---|
| Molecular Formula | C6H12ClN |
| Molecular Weight | 133.62 |
| IUPAC Name | 2-methylpent-4-yn-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h1H,5,7H2,2-3H3;1H |
| Standard InChI Key | BHDOMOSIQVWLSP-UHFFFAOYSA-N |
| SMILES | CC(C)(CC#C)N.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2-Methylpent-4-yn-2-amine hydrochloride features a five-carbon chain (pentynyl backbone) with a terminal alkyne group at the fourth carbon and a methyl-substituted amine at the second carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents. The IUPAC name, N-methylpent-4-yn-2-amine hydrochloride, reflects this substitution pattern .
Table 1: Key Identifiers of 2-Methylpent-4-yn-2-amine Hydrochloride
Stereochemical Considerations
The compound’s chiral center at the second carbon (C2) allows for enantiomeric forms, though synthetic routes typically yield racemic mixtures unless asymmetric methods are employed. Computational models predict a 3D conformation where the alkyne group adopts a linear geometry, minimizing steric hindrance with the methyl and amine groups .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 2-methylpent-4-yn-2-amine hydrochloride often begins with alkynylation or amination strategies. A Schreiber-modified Nicholas reaction, as described in recent literature, enables the construction of related pentynamide precursors . While direct synthesis data for this specific compound is limited, analogous methods involve:
-
Alkyne Formation: Coupling of propargyl halides with methylamine derivatives under Sonogashira conditions.
-
Amine Protection: Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during alkyne functionalization.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization Challenges
Key challenges include controlling regioselectivity during alkyne formation and minimizing epimerization at the chiral center. A study utilizing oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C achieved high yields (100%) for analogous aldehydes, suggesting potential adaptability for amine synthesis .
Physical and Chemical Properties
Thermodynamic Data
Experimental data on melting point, boiling point, and solubility remain scarce. Computed properties indicate moderate polarity, with logP values suggesting limited lipophilicity. The hydrochloride salt form likely enhances aqueous solubility compared to the free base.
Reactivity Profile
The alkyne moiety participates in click chemistry (e.g., Huisgen cycloaddition), while the secondary amine undergoes alkylation or acylation. The compound’s instability under basic conditions necessitates careful pH control during storage .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Harmful if swallowed | H302 | Use in well-ventilated areas |
| Causes skin irritation | H315 | Avoid direct contact with skin |
Applications in Research
Organic Synthesis
This compound serves as a building block for complex molecules, including pyrrole derivatives used in bacteriochlorophyll a precursors . Its alkyne group enables modular functionalization, such as:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings for carbon-carbon bond formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume